5-Amino-3-(3-bromo-4-methoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-bromo-4-methoxyphenyl)-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group and a bromomethoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(3-bromo-4-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-methoxybenzohydrazide with formamide under acidic conditions, leading to the formation of the triazole ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Debrominated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable compound in drug discovery.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including infections and cancer. Its unique structure allows it to interact with specific enzymes and receptors in the body.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-bromo-4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets in the body. The amino group and the triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(3-bromo-4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness: The presence of both the amino group and the bromomethoxyphenyl group in 5-Amino-3-(3-bromo-4-methoxyphenyl)-1H-1,2,4-triazole gives it a unique combination of reactivity and biological activity. This makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9BrN4O |
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Molecular Weight |
269.10 g/mol |
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9BrN4O/c1-15-7-3-2-5(4-6(7)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI Key |
QWHVKLIOUJPPPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)N)Br |
Origin of Product |
United States |
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